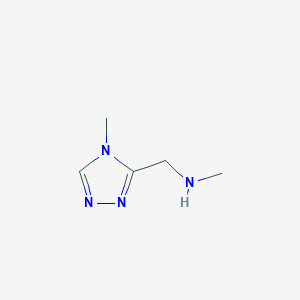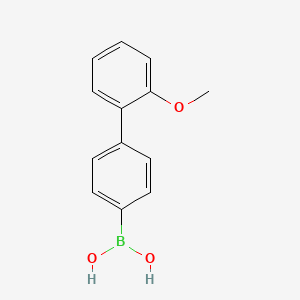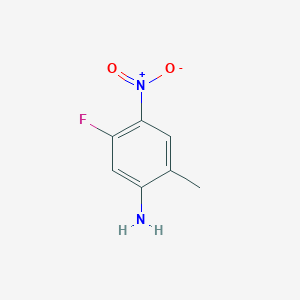
5-Fluoro-2-methyl-4-nitroaniline
Vue d'ensemble
Description
“5-Fluoro-2-methyl-4-nitroaniline” is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is an important organic synthesis intermediate .
Synthesis Analysis
The synthesis of “5-Fluoro-2-methyl-4-nitroaniline” can be achieved through various methods. One common method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves displacement reactions with nitrite ions . Additionally, it can be synthesized by oxidation of primary amines .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-methyl-4-nitroaniline” consists of a benzene ring with a fluorine atom attached at the fifth position, a methyl group at the second position, and a nitro group at the fourth position .
Chemical Reactions Analysis
“5-Fluoro-2-methyl-4-nitroaniline” exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .
Applications De Recherche Scientifique
Detection of 4-Nitroaniline in Water
- Application Summary : A novel molecularly imprinted fluorescent sensor was developed for the determination of 4-nitroaniline (4-NA) in water . This sensor was synthesized via free radical polymerization with a fluorescence functional monomer, 4-NA as the template molecule, ethylene glycol dimethacrylate as the cross-linker, and 2,2′-azo (bisisobutyronitrile) as the initiator .
- Methods of Application : The fluorescent sensor was characterized through Fourier transform infrared, scanning electron microscopy, Brunauer–Emmett–Teller analysis, and fluorescence spectrophotometry .
- Results : The fluorescent sensor had high fluorescence intensity, short detection time (0.5 min), good selectivity, and excellent sensitivity (limit of detection = 0.8 nM) for 4-NA, with good linear relationships of 2.67–10,000 nM . The practical applicability of the fluorescence sensor in detecting 4-NA in industrial wastewater and spiked environmental water was demonstrated, and a satisfactory result was obtained .
Synthesis of 3-Chloro-5-Methylphenyl Isocyanate
- Application Summary : 2-Methyl-4-nitroaniline was used as the starting reagent in the synthesis of 3-chloro-5-methylphenyl isocyanate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Preparation of In-Plane Aligned Nanofibers
- Application Summary : 2-Methyl-4-nitroaniline was used in preparing in-plane aligned nanofibers by the electrospinning technique .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Synthesis of Bioactive Molecules
- Application Summary : 4-fluoro-2-Methoxy-5-nitroaniline can be used as an intermediate in organic synthesis and biochemical synthesis, and it is used in the preparation and production of pharmaceutical and bioactive molecules .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Synthesis of Pharmaceutical Compounds
- Application Summary : 4-Fluoro-2-Methoxy-5-nitroaniline possesses both electron-donating and electron-withdrawing groups, which make it a versatile compound for applications in organic synthesis and medicinal chemistry. These properties allow it to be used as an intermediate in the synthesis of pharmaceutical compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Preparation of Polycrystalline Thin Films
- Application Summary : 2-Methyl-4-nitroaniline was used to deposit polycrystalline thin films on Ag, Cu, and Si by conventional and partially ionized beam deposition .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Propriétés
IUPAC Name |
5-fluoro-2-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRYLRYVZYEYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630218 | |
| Record name | 5-Fluoro-2-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methyl-4-nitroaniline | |
CAS RN |
633327-50-1 | |
| Record name | 5-Fluoro-2-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)
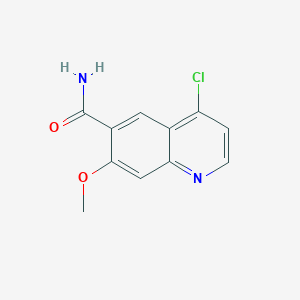
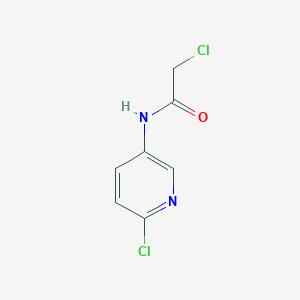
![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)
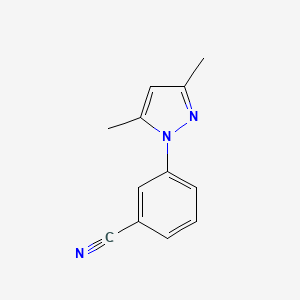
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)
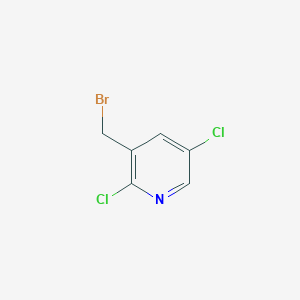
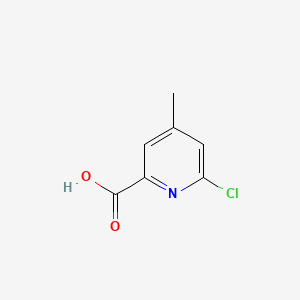
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)
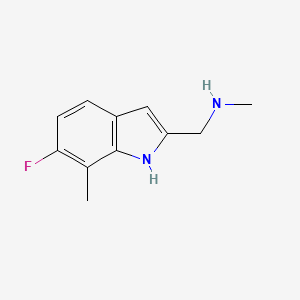
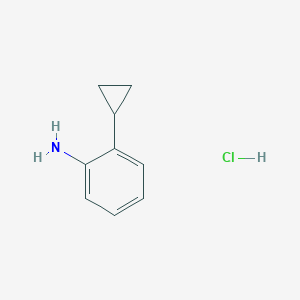
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
